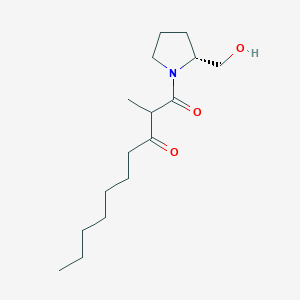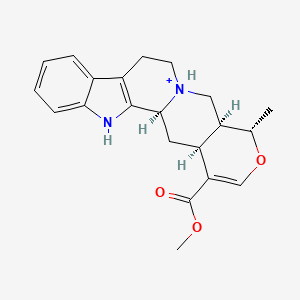
Tetrahydroalstonine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroalstonine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tetrahydroalstonine. The major microspecies at pH 7.3. It is a conjugate acid of a tetrahydroalstonine.
Applications De Recherche Scientifique
Stereochemistry and Isolation
- Tetrahydroalstonine has been isolated from various plant species, including Uncaria and Catharanthus Lanceus. Its isolation and stereochemistry have been pivotal in understanding the structure and properties of related alkaloids (Chan, 1969); (Maloney et al., 1965).
Neuroprotective Effects
- Tetrahydroalstonine has demonstrated neuroprotective effects against oxygen–glucose deprivation/re-oxygenation-induced neuronal damage, suggesting potential applications in neurodegenerative disorders (Liao et al., 2023).
Synthetic Applications
- The compound has been used in intramolecular Diels-Alder reactions, enabling the synthesis of complex alkaloids like tetrahydroalstonine and akuammigine, highlighting its role in organic chemistry and pharmaceutical synthesis (Martin & Benage, 1984).
Autophagy and Cellular Processes
- Research indicates that tetrahydroalstonine can modulate autophagic activity and lysosomal dysfunction, which are critical processes in cell survival and health (Liao et al., 2023).
Adrenergic Receptor Interactions
- Studies show that tetrahydroalstonine affects adrenergic receptors, particularly α2-adrenoceptors, which could have implications in cardiovascular research and treatment of certain disorders (Roquebert & Demichel, 1984).
Molecular Interconversions
- Investigations into the interconversion between the enamine and immonium form of cathenamine to tetrahydroalstonine provide insights into molecular dynamics and transformations (Heinstein et al., 1980).
Propriétés
Nom du produit |
Tetrahydroalstonine(1+) |
|---|---|
Formule moléculaire |
C21H25N2O3+ |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16-,19-/m0/s1 |
Clé InChI |
GRTOGORTSDXSFK-DLLGKBFGSA-O |
SMILES isomérique |
C[C@H]1[C@@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
SMILES canonique |
CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



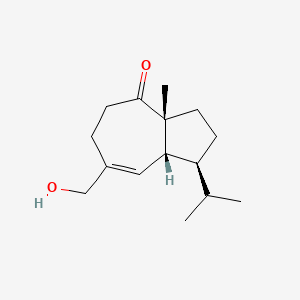
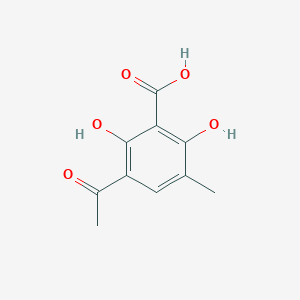
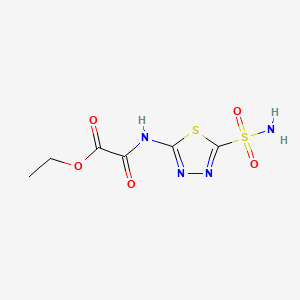
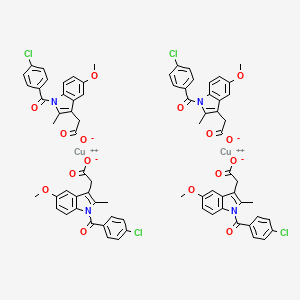
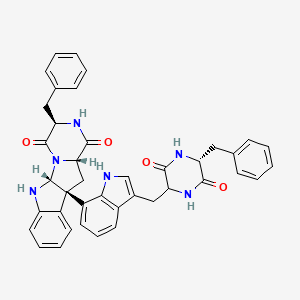

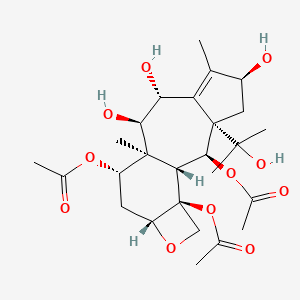
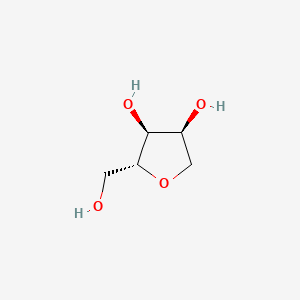
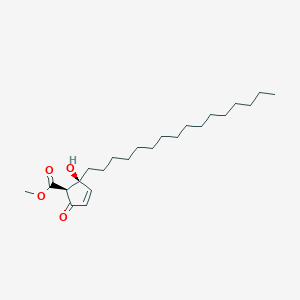
![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
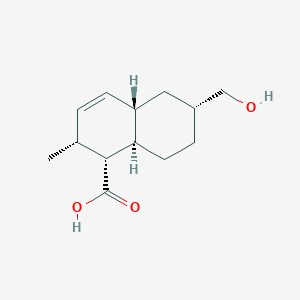
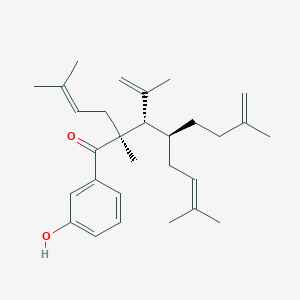
![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
